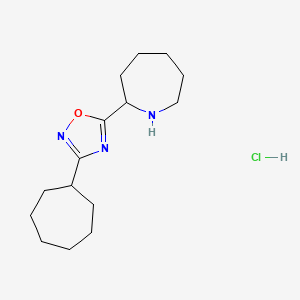

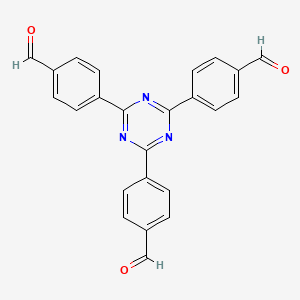

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde

Overview

Description

Scientific Research Applications

Dual Responsive Hydrogels and Nanocomposites

- Application: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is used as a cross-linking agent in the synthesis of pH-thermo dual responsive chitosan hydrogels and their nanocomposites, showing potential for controlled drug release behavior (Karimi, Tarighatjoo, & Nikravesh, 2017).

MOF/COF Heterojunction for Photocatalytic Activity

- Application: This compound is involved in creating a metal-organic framework/covalent organic framework (MOF/COF) hybrid material, enhancing photocatalytic performance for organic pollutant decomposition (He, Rong, Niu, & Cai, 2019).

Stabilization of Metal Nanoparticles for Catalysis

- Application: Used in the synthesis of nitrogen-rich porous organic polyamines for the stabilization of highly dispersed metal nanoparticles, improving catalytic activity for various organic reactions (Yang, Hou, Zhuang, Liu, & Kong, 2019).

Synthesis of Microporous Covalent Triazine Polymers

- Application: It is utilized in the synthesis of microporous nitrogen-containing covalent triazine polymers, showing efficiency as a heterogeneous catalyst for C−Se coupling reactions (Sadhasivam, Balasaravanan, Chithiraikumar, & Siva, 2018).

ZnII-MOF Synthesis for Luminescence Properties

- Application: Key in preparing ZnII-MOFs under solvothermal conditions, demonstrating potential as a fluorescent sensor for metal ions (Wang, Bi, Liu, Shi, Wang, Mao, & Wu, 2020).

Supramolecular Copolymerization Studies

- Application: Plays a role in the study of temperature-dependent supramolecular copolymerization, important for understanding the interactions between monomers and copolymers (Su, Jansen, Schnitzer, Weyandt, Rösch, Liu, Vantomme, & Meijer, 2021).

Porous Organic Polymers for CO2 Storage

- Application: Incorporated in the design of triazine-functionalized porous organic polymers, showing high CO2 storage capacity and applications in environmental cleanup (Modak, Pramanik, Inagaki, & Bhaumik, 2014).

Electrochromic Materials

- Application: Essential in synthesizing tripod-shaped electrochromic materials with potential applications in electrochromic devices and environmental protection (Zhang, Zhu, Huang, Gong, Tang, & Fu, 2019).

Hyperbranched Polyimide Synthesis

- Application: Utilized in creating hyperbranched polyimide with high chemical stability and potential for high-performance materials (Othman, Ahmad, Osman, Mohaiyiddin, & Akil, 2017).

Metal–Organic Frameworks for Catalysis

- Application: Involved in the synthesis of highly stable MOFs with cubane-like clusters, exhibiting excellent catalytic properties for oxidation of aryl alkenes (Liu, Shen, Shen, He, Liu, & Liu, 2021).

Properties

IUPAC Name |

4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFWPOMAJBVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204687 | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443922-06-3 | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the synthesis of COFs?

A1: this compound serves as a key building block in the synthesis of imine-linked COFs. Its three benzaldehyde groups readily react with amine-containing monomers through Schiff-base condensation reactions, forming robust covalent bonds and creating the extended network structure of the COF. [, , , ]

Q2: How does the structure of the resulting COF impact its properties and applications?

A2: The structure of the COF, determined by the chosen monomers and reaction conditions, dictates its properties and potential applications. For instance, using this compound and melamine resulted in a microporous nitrogen-rich COF (TATAM) suitable for supporting palladium nanoparticles. [] This Pd@TATAM material exhibited excellent catalytic activity in C-Se coupling reactions.

Q3: Can the properties of these COFs be further modified after synthesis?

A3: Yes, post-synthetic modification is possible. For example, an amine-functionalized COF synthesized using this compound and aminoterephthalohydrazide (NH2-Th-Tz COF) allowed for the incorporation of chiral moieties. [] This post-modification introduced chirality into the COF structure, enabling enantioselective adsorption of tyrosine.

Q4: What are the advantages of using this compound in the context of sustainable chemistry?

A4: While the provided research does not delve deeply into this aspect, employing this compound for synthesizing COF catalysts offers some potential advantages. Firstly, the robust framework and covalent bonding in COFs often lead to enhanced stability and reusability, reducing the need for frequent catalyst replacement. [, ] Secondly, some COFs, like the Pd@TATAM example, demonstrate catalytic activity under relatively mild conditions (e.g., aqueous solutions at room temperature), potentially decreasing energy consumption and minimizing the use of harsh solvents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)

![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)